molecular formula C23H21N5OS B10907767 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B10907767
M. Wt: 415.5 g/mol
InChI Key: LPORCCAQHWHNHX-UHFFFAOYSA-N
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Description

2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a pyridylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Pyridylacetamide Moiety: The final step involves coupling the triazole-sulfanyl intermediate with 4-methyl-2-pyridylacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and pH adjustments to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridylacetamide moiety, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, reduced pyridylacetamide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Investigated for its potential antimicrobial properties against various pathogens.

    Enzyme Inhibition: Studied as an inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHYL-2-PYRIDYL)ACETAMIDE shares structural similarities with other triazole derivatives, such as:

      Fluconazole: An antifungal agent with a triazole ring.

      Voriconazole: Another antifungal with a similar triazole structure.

      Rufinamide: An anticonvulsant with a triazole moiety.

Uniqueness

    Structural Uniqueness: The combination of the triazole ring, sulfanyl group, and pyridylacetamide moiety makes it unique compared to other triazole derivatives.

    Biological Activity:

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C23H21N5OS/c1-16-8-10-18(11-9-16)22-26-27-23(28(22)19-6-4-3-5-7-19)30-15-21(29)25-20-14-17(2)12-13-24-20/h3-14H,15H2,1-2H3,(H,24,25,29)

InChI Key

LPORCCAQHWHNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CC(=C4)C

Origin of Product

United States

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